Molecular Weight and Lipophilicity Comparison: A Distinct Physicochemical Profile
The molecular weight of 1-(1-Methylpiperidin-4-yl)-3-propylurea is 199.29 g/mol . This is significantly lower than more complex piperidinyl-urea drug candidates. For example, the sEH inhibitor TPPU (1-(1-propanoylpiperidin-4-yl)-3-[4-(trifluoromethoxy)phenyl]urea) has a molecular weight of approximately 359.3 g/mol [1]. Similarly, the antipsychotic pimavanserin, a highly substituted piperidinyl-urea, has a molecular weight of 427.5 g/mol [2]. This lower molecular weight and simpler structure of the target compound suggests a different lipophilicity profile and potentially improved permeability or solubility characteristics compared to its larger, more complex analogs.
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 199.29 g/mol |
| Comparator Or Baseline | TPPU (~359.3 g/mol) and Pimavanserin (427.5 g/mol) |
| Quantified Difference | Target compound is approximately 45% and 53% lower in molecular weight compared to TPPU and pimavanserin, respectively. |
| Conditions | Calculated molecular weight based on molecular formula. |
Why This Matters
The significantly lower molecular weight and simpler structure of 1-(1-Methylpiperidin-4-yl)-3-propylurea makes it a more versatile and cost-effective building block for initial SAR exploration compared to advanced, high-molecular-weight drug candidates.
- [1] PubChem. TPPU. Compound Summary. CID 46233310. View Source
- [2] PubChem. Pimavanserin. Compound Summary. CID 10071196. View Source
